

# Comparative Bioactivity Analysis: Ivermectin vs. 2,3-Dehydro-3,4-dihydro ivermectin

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## Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro  
ivermectin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of the well-established antiparasitic drug, ivermectin, and its analog, **2,3-Dehydro-3,4-dihydro ivermectin**. The comparison is based on available experimental data, with a focus on their leishmanicidal activity.

## Summary of Bioactivity

Ivermectin is a broad-spectrum antiparasitic agent.<sup>[1]</sup> Its primary mechanism of action involves binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.<sup>[2][3]</sup> While highly effective against a range of nematodes and arthropods, its activity against protozoan parasites such as *Leishmania* has been the subject of more recent investigation.

**2,3-Dehydro-3,4-dihydro ivermectin** is an analog of ivermectin that has been specifically evaluated for its leishmanicidal properties. A key study by dos Santos et al. (2009) demonstrated its efficacy against *Leishmania amazonensis*, the causative agent of cutaneous leishmaniasis in South America.<sup>[2]</sup>

The available data suggests that while both compounds exhibit activity against *Leishmania* species, **2,3-Dehydro-3,4-dihydro ivermectin** shows notable potency against the amastigote form of *L. amazonensis*.

## Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of ivermectin and **2,3-Dehydro-3,4-dihydro ivermectin** against *Leishmania* species. It is important to note that the data for the two compounds are from different studies and against different *Leishmania* species in some cases, which should be considered when making a direct comparison.

Table 1: Bioactivity of **2,3-Dehydro-3,4-dihydro ivermectin** against *Leishmania amazonensis*

Form of Parasite	IC50 (μM)	Cytotoxicity (IC50 in Macrophages, μM)	Selectivity Index (SI)
Promastigotes	13.8	65.5	4.75
Amastigotes	3.6	65.5	18.19

Data from dos Santos, A.R., et al. (2009).[\[2\]](#)

Table 2: Bioactivity of Ivermectin against various *Leishmania* species

Leishmania Species	Form of Parasite	IC50 (μM)	Cytotoxicity (CC50 in Macrophages, μM)	Selectivity Index (SI)
<i>L. infantum</i>	Amastigotes	3.64 ± 0.48	427.50 ± 17.60	117.45
<i>L. amazonensis</i>	Amastigotes	-	-	-
<i>L. donovani</i>	Amastigotes	-	-	-

Data from a study on *L. infantum*.[\[4\]](#) Data for *L. amazonensis* and *L. donovani* was not available in the searched literature.

## Experimental Protocols

## Antileishmanial Activity Assay (from dos Santos et al., 2009)

### 1. Parasite Culture:

- *Leishmania amazonensis* promastigotes were cultured at 26°C in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS).

### 2. Anti-promastigote Assay:

- Promastigotes in the logarithmic growth phase were seeded in 96-well plates.
- The compounds (ivermectin and its analogs) were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations.
- The plates were incubated for 72 hours at 26°C.
- Parasite viability was assessed by measuring the activity of the mitochondrial enzyme acid phosphatase. The absorbance was read at 492 nm.
- The 50% inhibitory concentration (IC50) was determined by linear regression analysis.

### 3. Macrophage Culture and Infection:

- Peritoneal macrophages were harvested from BALB/c mice and cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
- Macrophages were infected with *L. amazonensis* promastigotes at a ratio of 10 parasites per macrophage.

### 4. Anti-amastigote Assay:

- After 24 hours of infection, the culture medium was replaced with fresh medium containing the test compounds at different concentrations.
- The plates were incubated for an additional 72 hours.
- The cells were then fixed and stained with Giemsa.

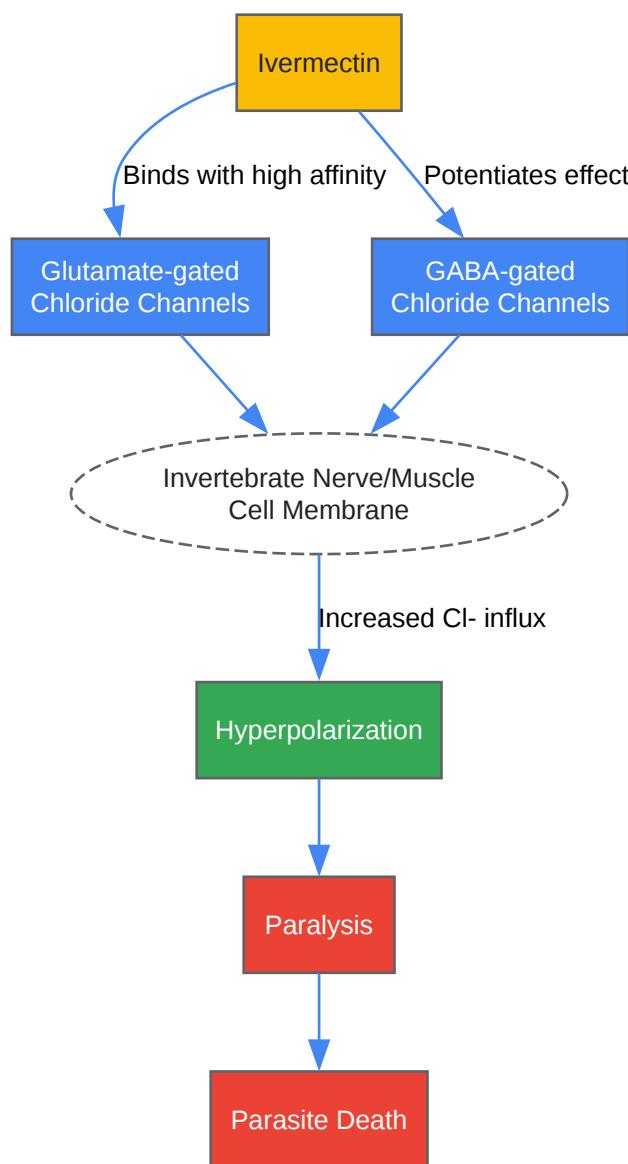
- The number of amastigotes per 100 macrophages was determined by light microscopy.
- The IC50 was calculated based on the reduction in the number of amastigotes compared to the control.

#### 5. Cytotoxicity Assay:

- Murine peritoneal macrophages were seeded in 96-well plates and treated with the test compounds at various concentrations for 72 hours.
- Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The 50% cytotoxic concentration (IC50) was determined by comparing the absorbance of treated and untreated cells.

## Visualizations

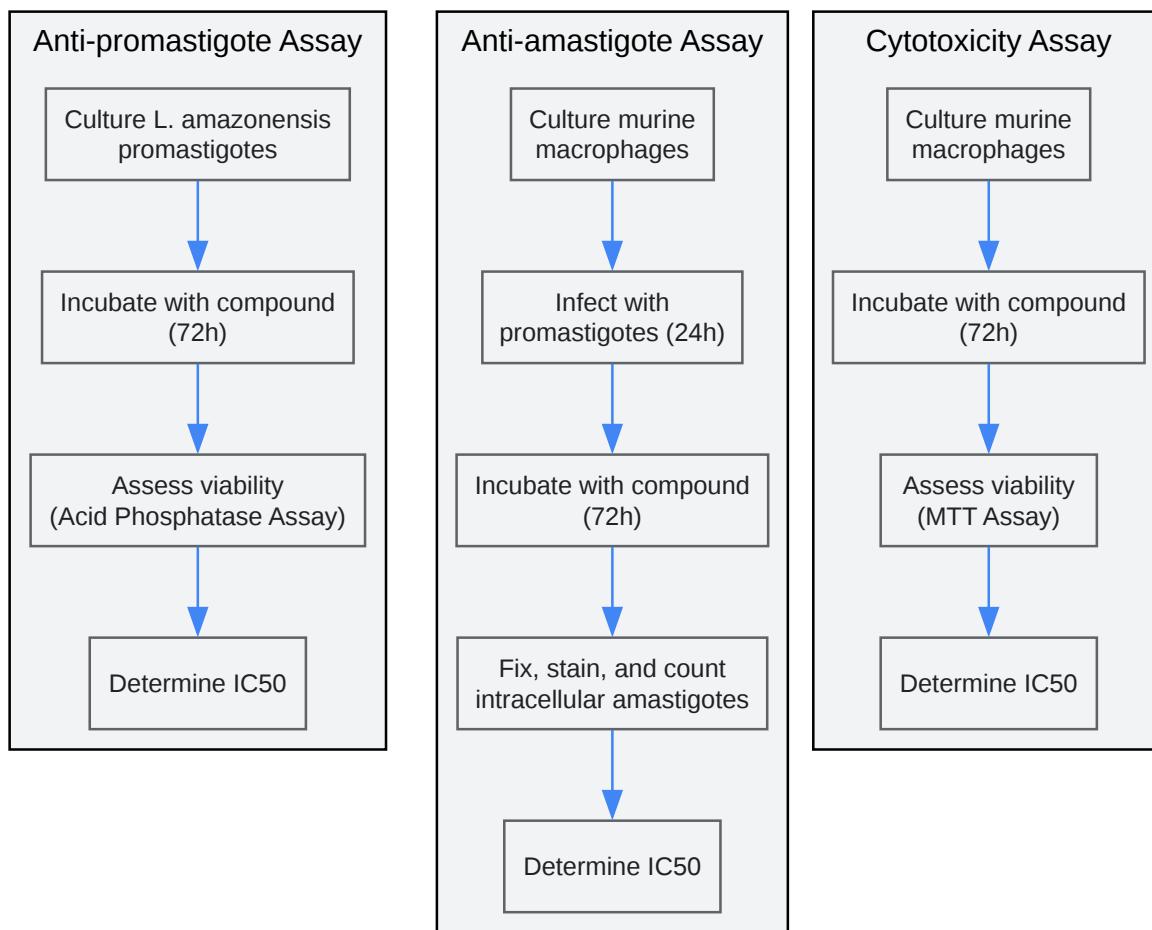
### Signaling Pathway of Ivermectin



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Caption: Mechanism of action of ivermectin in invertebrates.

## Experimental Workflow for Antileishmanial Assay



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Caption: Workflow for in vitro leishmanicidal activity assays.

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